Acide 4-(pyrrolidin-1-yl)pyridine-2-carboxylique

Vue d'ensemble

Description

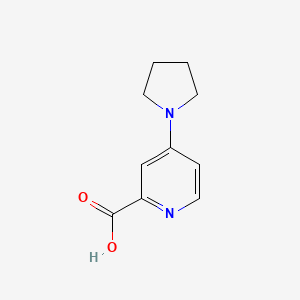

4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111086. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale et découverte de médicaments

Le cycle pyrrolidine, présent dans l'acide 4-(pyrrolidin-1-yl)pyridine-2-carboxylique, sert d'échafaudage précieux pour la conception de composés bioactifs. Les chimistes médicinaux exploitent son hybridation sp³, sa stéréochimie et sa non-planéité pour explorer l'espace pharmacophore. Des chercheurs ont synthétisé des dérivés de cet échafaudage pour cibler des protéines et des récepteurs spécifiques, notamment les modulateurs sélectifs des récepteurs aux androgènes (SARMs) .

Troubles neurologiques

Des études ont mis en évidence le potentiel des pyrrolo[3,4-c]pyridines (qui incluent ce composé) dans le traitement des maladies du système nerveux. Leurs propriétés neuroprotectrices en font des candidats prometteurs pour des affections comme la maladie d'Alzheimer, la maladie de Parkinson et l'épilepsie .

Immunomodulation

Les dérivés de la pyrrolidine présentent des effets immunomodulateurs. Les chercheurs étudient leur impact sur les réponses immunitaires, les maladies auto-immunes et l'inflammation. Les stéréoisomères du cycle pyrrolidine jouent un rôle crucial dans la liaison aux protéines énantiosélectives .

Agents antidiabétiques

La fraction pyrrolidin-2-one, présente dans l'this compound, contribue à l'activité antidiabétique. Les chercheurs explorent son potentiel en tant que nouvelle classe de médicaments pour la gestion du diabète .

Propriétés antimicrobiennes

Les composés à base de pyrrolidine ont démontré des activités antimycobactériennes et antivirales. Les chercheurs étudient leur efficacité contre divers agents pathogènes, y compris les souches résistantes aux médicaments .

Catalyse verte

Il est intéressant de noter que l'acide pyridine-2-carboxylique (un précurseur de notre composé) sert de catalyseur vert efficace. Il facilite la synthèse des pyrazolo[3,4-b]quinolinones, démontrant son utilité dans les procédés chimiques durables .

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, such as 4-(pyrrolidin-1-yl)pyridine-2-carboxylic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid may interact with its targets in a unique way, leading to changes in the targets’ function.

Biochemical Pathways

The pyrrolidine ring and its derivatives have been associated with a variety of bioactive molecules with target selectivity . This suggests that 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid may influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with a variety of biological activities . This suggests that 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid may have diverse molecular and cellular effects.

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that environmental factors may influence the action of 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid.

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBSDJMGXPOZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296700 | |

| Record name | 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66933-69-5 | |

| Record name | MLS002704254 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidin-1-yl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.